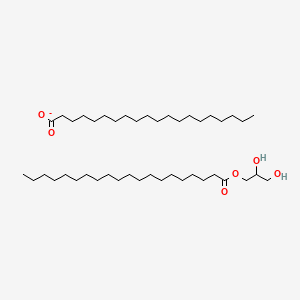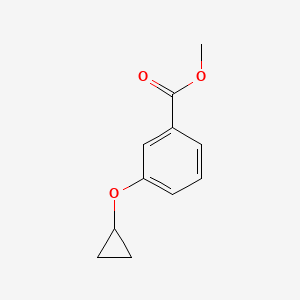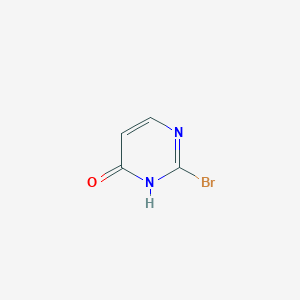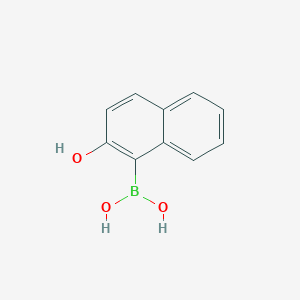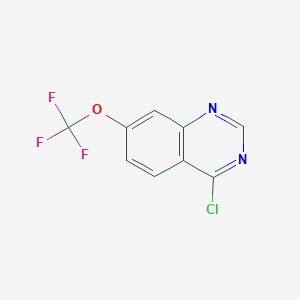
4-Chlor-7-(Trifluormethoxy)chinazolin
Übersicht
Beschreibung
4-Chloro-7-(trifluoromethoxy)quinazoline is a useful research compound. Its molecular formula is C9H4ClF3N2O and its molecular weight is 248.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-7-(trifluoromethoxy)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-(trifluoromethoxy)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Chinazolin-Derivate, wie 4-Chlor-7-(Trifluormethoxy)chinazolin, haben aufgrund ihrer signifikanten biologischen Aktivitäten große Aufmerksamkeit im Bereich der medizinischen Chemie auf sich gezogen . Sie sollen eine breite Palette an medizinischen Aktivitäten wie antifungale, antivirale, antidiabetische, krebshemmende, entzündungshemmende, antibakterielle und antioxidative Eigenschaften aufweisen .
Krebshemmende Aktivität
Chinazolin-Derivate haben eine starke krebshemmende Wirkung gezeigt. Sie können bei der Entwicklung neuer Therapeutika zur Behandlung verschiedener Krebsarten eingesetzt werden .
Entzündungshemmende Aktivität
Chinazolin-Derivate zeigen auch eine entzündungshemmende Wirkung, was sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente macht .
Antibakterielle Aktivität
Es wurde berichtet, dass diese Verbindungen antibakterielle Eigenschaften besitzen, die für die Entwicklung neuer antibakterieller Wirkstoffe genutzt werden könnten .
Antioxidative Aktivität
Chinazolin-Derivate haben eine antioxidative Wirkung gezeigt, die bei der Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden, von Vorteil sein könnte .
Trifluormethoxylierungsreagenzien
This compound könnte möglicherweise bei der Entwicklung neuer Trifluormethoxylierungsreagenzien eingesetzt werden . Diese Reagenzien werden verwendet, um die Trifluormethoxylierungsreaktion zu erleichtern und den Zugang zu CF3O-haltigen Verbindungen zu verbessern .
Eigenschaften
IUPAC Name |
4-chloro-7-(trifluoromethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-8-6-2-1-5(16-9(11,12)13)3-7(6)14-4-15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAWRQYKZHJVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718830 | |
| Record name | 4-Chloro-7-(trifluoromethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160994-87-5 | |
| Record name | 4-Chloro-7-(trifluoromethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


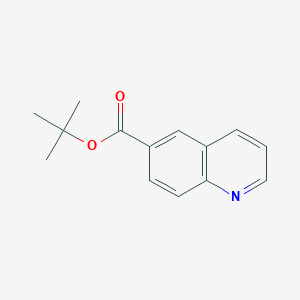
![5-Methyl-5H-pyrrolo[2,3-B]pyridine](/img/structure/B1506792.png)

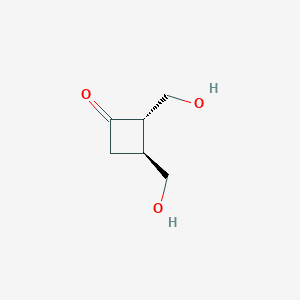
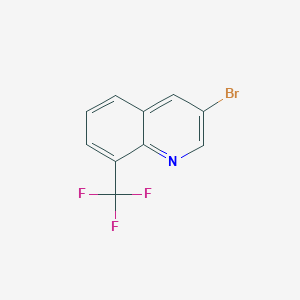

![3-Chloro-10,11-dihydro-5H-dibenzo[b,d]azepine](/img/structure/B1506814.png)

